(4-(4-Fluorophenyl)thiazol-2-yl)methanol
Overview
Description
“(4-(4-Fluorophenyl)thiazol-2-yl)methanol” is a chemical compound with the empirical formula C10H8FNOS and a molecular weight of 209.24 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “(4-(4-Fluorophenyl)thiazol-2-yl)methanol” can be represented by the SMILES string FC1=CC=C (C=C1)C2=CSC (CO)=N2 . This indicates that the compound contains a fluorophenyl group and a thiazolyl group connected by a methanol group .Physical And Chemical Properties Analysis
“(4-(4-Fluorophenyl)thiazol-2-yl)methanol” is a solid substance . Its empirical formula is C10H8FNOS and it has a molecular weight of 209.24 .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including compounds like (4-(4-Fluorophenyl)thiazol-2-yl)methanol, have been studied for their potential as antimicrobial agents. The introduction of fluorine atoms into the phenyl ring of thiazole compounds has shown to enhance their antimicrobial efficacy .
Anti-Inflammatory and Analgesic Properties
Research indicates that certain thiazole compounds exhibit significant anti-inflammatory and analgesic activities. This is particularly relevant in the development of new pain relief medications with potentially fewer side effects .
Anticancer Potential
Some thiazole derivatives have been evaluated for their anticancer properties. For example, studies have shown that introducing fluorine-containing phenyl groups into molecular structures can lead to compounds with moderate to good herbicidal activities, which may be applicable in cancer research .
Herbicidal Applications
The herbicidal activity of thiazole compounds has been explored, with findings suggesting that these compounds can be effective in controlling unwanted vegetation, particularly when fluorine is present in the structure .
Neuroprotective Effects
Thiazoles are being investigated for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The structural versatility of thiazole allows for the design of compounds that can interact with various neurological targets .
Antidiabetic Activity
The modification of thiazole compounds has led to the discovery of molecules with antidiabetic activity. This opens up possibilities for the development of new therapeutic agents for diabetes management .
Antioxidant Properties
Thiazole derivatives are also known for their antioxidant properties. This characteristic is important for combating oxidative stress, which is implicated in many chronic diseases .
Hepatoprotective Activity
Studies have suggested that thiazole compounds may possess hepatoprotective activities, offering potential benefits in the treatment of liver disorders .
Safety and Hazards
Mechanism of Action
Mode of Action
Thiazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , which suggests that (4-(4-Fluorophenyl)thiazol-2-yl)methanol may interact with multiple targets and pathways.
Result of Action
Given the diverse biological activities of thiazole derivatives , it is possible that this compound could have a wide range of effects at the molecular and cellular levels.
properties
IUPAC Name |
[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZNQPGOGCLEII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285668 | |
Record name | 4-(4-Fluorophenyl)-2-thiazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101285668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1211511-24-8 | |
Record name | 4-(4-Fluorophenyl)-2-thiazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211511-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Fluorophenyl)-2-thiazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101285668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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